

# Technical Guide: Physicochemical Properties of 2,3,5-Trichloroisonicotinic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3,5-Trichloroisonicotinic acid

Cat. No.: B1337485

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **2,3,5-Trichloroisonicotinic acid**. Due to the limited availability of experimentally determined data in peer-reviewed literature and chemical databases, this guide also furnishes comprehensive, standard experimental protocols for the determination of key physicochemical parameters.

## Core Physicochemical Data

The fundamental molecular properties of **2,3,5-Trichloroisonicotinic acid** have been established.

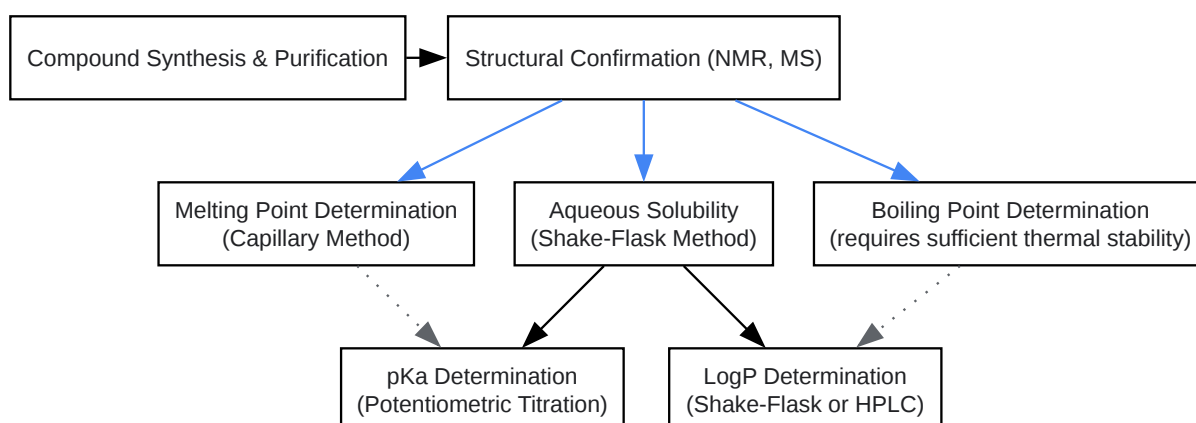
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>3</sub> NO <sub>2</sub>	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	226.4 g/mol	--INVALID-LINK--
IUPAC Name	2,3,5-trichloropyridine-4-carboxylic acid	--INVALID-LINK--
CAS Number	406676-18-4	--INVALID-LINK--, --INVALID-LINK--

# Key Physicochemical Parameters: Data and Experimental Protocols

Comprehensive experimental data for several critical physicochemical properties of **2,3,5-Trichloroisonicotinic acid** are not readily available in the public domain. The following sections provide detailed, standard methodologies for their determination in a laboratory setting.

## Workflow for Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental characterization of the key physicochemical properties of a solid organic compound like **2,3,5-Trichloroisonicotinic acid**.



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General workflow for physicochemical characterization.

## Melting Point

Status: Experimental data not found in the searched literature.

Experimental Protocol: Capillary Melting Point Determination[1][2][3][4][5]

- Sample Preparation: A small amount of dry **2,3,5-Trichloroisonicotinic acid** is finely powdered.

- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with controlled heating.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Melting Range:** The melting point is reported as the range T1-T2. A narrow range typically indicates high purity.

## Boiling Point

Status: Experimental data not found in the searched literature. Given that the compound is a solid at room temperature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.

## Water Solubility

Status: Experimental data not found in the searched literature. As a chlorinated aromatic carboxylic acid, its solubility in water is expected to be low but may increase in alkaline solutions due to salt formation.

Experimental Protocol: Shake-Flask Method[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Sample Preparation:** An excess amount of **2,3,5-Trichloroisonicotinic acid** is added to a known volume of purified water in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

- **Quantification:** A carefully withdrawn aliquot of the clear supernatant is analyzed using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved acid. The concentration at saturation is the water solubility.

## Acidity Constant (pKa)

Status: Experimental data not found in the searched literature. The presence of the carboxylic acid group suggests acidic properties, which will be influenced by the electron-withdrawing effects of the three chlorine atoms and the pyridine ring nitrogen.

Experimental Protocol: Potentiometric Titration[\[10\]](#)[\[11\]](#)

- **Solution Preparation:** A precise weight of **2,3,5-Trichloroisonicotinic acid** is dissolved in a known volume of a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.[\[11\]](#) An inert salt (e.g., KCl) is added to maintain constant ionic strength.[\[10\]](#)
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

## Octanol-Water Partition Coefficient (LogP)

Status: Experimental data not found in the searched literature. This value is a critical indicator of the compound's lipophilicity.

Experimental Protocol: Shake-Flask Method[\[12\]](#)[\[13\]](#)

- **Phase Preparation:** n-Octanol and water are mutually saturated by mixing and then separating the two phases.

- Partitioning: A known amount of **2,3,5-Trichloroisonicotinic acid** is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (water) in a separatory funnel.
- Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the acid between the two immiscible layers and then left to stand until the phases have completely separated. The pH of the aqueous phase should be controlled with a buffer to ensure the acid is in its neutral form.
- Quantification: The concentration of the acid in both the n-octanol and the aqueous layers is determined using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.<sup>[13]</sup>

## Signaling Pathways and Biological Activity

Currently, there is no readily available information in the searched scientific literature regarding the specific signaling pathways or biological mechanisms of action for **2,3,5-Trichloroisonicotinic acid**. Further research would be required to elucidate its pharmacological or toxicological profile.

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Address: 3281 E Guasti Rd

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